molecular formula C8H8BrClO B2550373 1-BRomo-5-chloro-2-methoxy-4-methylbenzene CAS No. 90004-78-7

1-BRomo-5-chloro-2-methoxy-4-methylbenzene

Cat. No.: B2550373
CAS No.: 90004-78-7
M. Wt: 235.51
InChI Key: VNVDQXCPLJZIAI-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, featuring bromine, chlorine, methoxy, and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-methoxy-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-methoxy-4-methylbenzene. The reaction typically uses bromine and chlorine as reagents, with a catalyst such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-5-chloro-2-methoxy-4-methylbenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-methoxy-5-methylbenzene
  • 1-Bromo-5-chloro-4-methoxy-2-methylbenzene
  • 2-Bromo-4-chloro-5-methylphenyl methyl ether

Uniqueness: The presence of both bromine and chlorine atoms provides versatility in substitution reactions, while the methoxy and methyl groups can modulate the compound’s electronic properties .

Properties

IUPAC Name

1-bromo-5-chloro-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVDQXCPLJZIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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